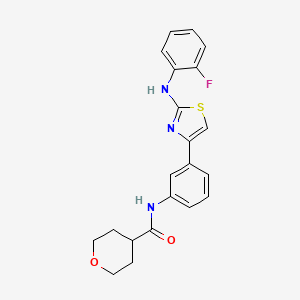

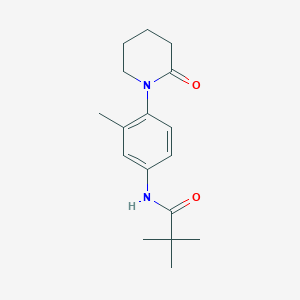

N-(3-(2-((2-fluorophenyl)amino)thiazol-4-yl)phenyl)tetrahydro-2H-pyran-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(3-(2-((2-fluorophenyl)amino)thiazol-4-yl)phenyl)tetrahydro-2H-pyran-4-carboxamide” is a compound that contains a thiazole ring . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .

科学的研究の応用

Antiproliferative Activities

A study involving the synthesis of pyrazole-sulfonamide derivatives, closely related to the chemical structure of interest, demonstrated promising antiproliferative activities against various cancer cell lines. These compounds showed selective effects against brain tumor cells (C6) and broad-spectrum antitumor activity, hinting at the potential of related compounds in cancer therapy (Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014).

Antimicrobial and Antituberculosis Activity

Thiazole-aminopiperidine hybrid analogues, designed for inhibiting Mycobacterium tuberculosis GyrB, showed significant antimicrobial and antituberculosis activity. This underscores the compound's role in developing new treatments for tuberculosis, reflecting the potential of structurally similar compounds in addressing bacterial infections (Jeankumar, Renuka, Santosh, Soni, Sridevi, Suryadevara, Yogeeswari, & Sriram, 2013).

Carbonic Anhydrase Inhibition

Research into metal complexes of heterocyclic sulfonamide, which shares functional similarities with the chemical , revealed significant carbonic anhydrase inhibitory properties. These findings open avenues for the development of new therapeutic agents for conditions where carbonic anhydrase activity is implicated (Büyükkıdan, Bülbül, Kasımoğulları, & Büyükkıdan, 2013).

Anticancer Activity

The synthesis and characterization of novel compounds with a focus on their cytotoxic activity against cancer cells highlight the potential of such chemicals in oncology. Specifically, pyrazole and pyrimidine derivatives have been studied for their efficacy against Ehrlich Ascites Carcinoma (EAC) cells, pointing towards the chemical's relevance in cancer research (Hassan, Hafez, & Osman, 2014).

作用機序

Target of action

Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities . The specific targets of thiazole compounds can vary greatly depending on their structure and functional groups. Some common targets include various enzymes, receptors, and proteins involved in critical biological processes .

Mode of action

The mode of action of thiazole compounds is also highly dependent on their specific structure and the biological target they interact with. Generally, these compounds can interact with their targets through various types of chemical bonds and interactions, leading to changes in the target’s function .

Biochemical pathways

Thiazole compounds can affect a variety of biochemical pathways. For example, some thiazole compounds have been found to have antimicrobial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities . Each of these activities involves different biochemical pathways.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of thiazole compounds can vary greatly depending on their specific structure. Some thiazole compounds are well absorbed and distributed in the body, while others may be rapidly metabolized and excreted .

Result of action

The molecular and cellular effects of thiazole compounds can include changes in enzyme activity, alterations in signal transduction pathways, and effects on cell growth and proliferation .

Action environment

The action, efficacy, and stability of thiazole compounds can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds .

生化学分析

Biochemical Properties

The biochemical properties of N-(3-(2-((2-fluorophenyl)amino)thiazol-4-yl)phenyl)tetrahydro-2H-pyran-4-carboxamide are largely influenced by the presence of the thiazole ring and the fluorophenyl group . The thiazole ring is known to interact with various enzymes and proteins, affecting their function . The fluorophenyl group can enhance the lipophilicity of the compound, potentially increasing its ability to cross cell membranes and interact with intracellular targets .

Cellular Effects

Thiazole derivatives have been reported to exhibit a range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects . These activities suggest that the compound could influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazole derivatives are known to interact with various biomolecules, potentially leading to changes in gene expression, enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

Thiazole derivatives are generally stable compounds .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported. Thiazole derivatives have been shown to exhibit greater anti-inflammatory and analgesic activity at a dosage of 50 mg/kg .

Metabolic Pathways

Thiazole derivatives are known to interact with various enzymes and cofactors .

Transport and Distribution

The fluorophenyl group can enhance the lipophilicity of the compound, potentially increasing its ability to cross cell membranes .

Subcellular Localization

The lipophilic nature of the compound suggests that it could localize to various compartments within the cell .

特性

IUPAC Name |

N-[3-[2-(2-fluoroanilino)-1,3-thiazol-4-yl]phenyl]oxane-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O2S/c22-17-6-1-2-7-18(17)24-21-25-19(13-28-21)15-4-3-5-16(12-15)23-20(26)14-8-10-27-11-9-14/h1-7,12-14H,8-11H2,(H,23,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIEBIYCYEUGLDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(=O)NC2=CC=CC(=C2)C3=CSC(=N3)NC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chloro-8-[[5-(difluoromethylsulfanyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]methoxy]quinoline](/img/structure/B2978894.png)

![N-(4-ethoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2978896.png)

![methyl 2-{[(6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl]amino}-4,5-dimethoxybenzoate](/img/structure/B2978901.png)

![N-(4-cyanophenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2978903.png)

![5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2,4-difluorophenyl)triazol-4-amine](/img/structure/B2978905.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-6-methoxynicotinamide](/img/structure/B2978909.png)

![2-Chloro-1-[4-(3-methyl-5-nitroimidazol-4-yl)piperazin-1-yl]ethanone](/img/structure/B2978911.png)

![N1-(2,5-dimethylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2978915.png)